1,2,3-Tribromobenzene

Catalog No.
S1490645
CAS No.
608-21-9
M.F
C6H3Br3
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Tribromobenzene

CAS Number

608-21-9

Product Name

1,2,3-Tribromobenzene

IUPAC Name

1,2,3-tribromobenzene

Molecular Formula

C6H3Br3

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

GMVJKSNPLYBFSO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Br

1,2,3-Tribromobenzene is an organobromine compound characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. Its chemical formula is C6H3Br3C_6H_3Br_3, and it is a colorless solid under standard conditions. This compound is one of the isomers of tribromobenzene, with its unique structural arrangement influencing its chemical properties and reactivity. The melting point of 1,2,3-tribromobenzene is approximately 361 K (88 °C) .

Currently, there is no documented information on a specific mechanism of action for 1,2,3-Tribromobenzene in biological systems. Its primary use appears to be as a reagent in organic synthesis [, ].

Due to the presence of bromine atoms, 1,2,3-Tribromobenzene is likely to exhibit similar hazards to other brominated aromatic compounds. Specific data for 1,2,3-Tribromobenzene might be limited, but general safety precautions for aromatic halides should be followed:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.
  • Suspected respiratory irritant: Handle in a well-ventilated fume hood.
  • Environmental hazard: Avoid release into the environment. Dispose of waste according to local regulations.

Organic Synthesis:

  • Precursor for substituted benzenes: 1,2,3-Tribromobenzene can be used as a starting material for the synthesis of various substituted benzenes. By replacing one or more bromine atoms with other functional groups through chemical reactions, researchers can obtain diverse molecules with specific properties for further study or applications. For instance, it can be used to synthesize triphenylphosphine, a commonly used ligand in organometallic chemistry [].
  • Cross-coupling reactions: The presence of the three bromine atoms makes 1,2,3-Tribromobenzene a valuable substrate for cross-coupling reactions, a type of organic reaction that allows the formation of carbon-carbon bonds. These reactions are crucial for creating complex organic molecules with desired functionalities, making 1,2,3-Tribromobenzene a versatile building block in organic synthesis [].

Material Science:

  • Liquid crystals: 1,2,3-Tribromobenzene derivatives have been investigated for their potential use in liquid crystals, a state of matter exhibiting properties between those of a solid crystal and a liquid. These materials are crucial for various technological applications, including displays and optical devices. Research suggests that specific modifications of the 1,2,3-Tribromobenzene structure can lead to liquid crystals with desired properties like specific phase transition temperatures or improved alignment properties [, ].

Other Research Applications:

  • Biomedical research: Studies have explored the potential use of 1,2,3-Tribromobenzene derivatives as anti-cancer agents or for other therapeutic purposes. However, this area of research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of these compounds [].
  • Environmental studies: Some studies have investigated the environmental fate and behavior of 1,2,3-Tribromobenzene, including its persistence and potential degradation pathways in different environmental compartments. This information is crucial for understanding the potential environmental impact of this compound [].
Due to the presence of bromine substituents, which can undergo nucleophilic substitution and elimination reactions. Notably, it can be involved in:

  • Suzuki Coupling: It reacts with boronic acids to form biphenyl derivatives.
  • Heck Reaction: It can be used in intramolecular reactions to synthesize complex organic structures .
  • Photodegradation: Under UV light, it can undergo photodegradation resulting in various dibromobenzene isomers .

Research indicates that halogenated compounds like 1,2,3-tribromobenzene may act as endocrine disruptors. They have been shown to interfere with biochemical pathways involving methylenetetrahydrofolate, potentially affecting metabolic processes . Furthermore, studies suggest that exposure to such compounds can lead to alterations in xenobiotic metabolism .

1,2,3-Tribromobenzene can be synthesized through several methods:

  • Bromination of Benzene: Direct bromination of benzene using elemental bromine in the presence of a catalyst.
  • Substitution Reactions: Starting from simpler brominated compounds such as aniline or phenol derivatives.
  • Alkyne Trimerization: The action of light on bromoacetylene can lead to the formation of this compound through alkyne trimerization .

Studies on the interactions of 1,2,3-tribromobenzene reveal insights into its molecular dynamics and solvent interactions. Research indicates that the compound exhibits unique reorientational dynamics influenced by solvent environments. This has implications for understanding its behavior in biological systems and environmental contexts .

1,2,3-Tribromobenzene shares similarities with other tribromobenzenes but possesses distinct characteristics due to its specific substitution pattern. Here are some comparable compounds:

Compound NameChemical FormulaMelting Point (K)Unique Features
1,2,4-TribromobenzeneC6H3Br3C_6H_3Br_3317.7Different substitution pattern affecting properties
1,3,5-TribromobenzeneC6H3Br3C_6H_3Br_3396.0Symmetrical structure leading to higher melting point
1-Bromo-2-nitrobenzeneC6H4BrNC_6H_4BrNVariesContains a nitro group affecting reactivity

The unique arrangement of bromine atoms in 1,2,3-tribromobenzene contributes to its specific chemical behavior and applications compared to its isomeric counterparts .

XLogP3

4.3

UNII

JOM0P099JJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

28779-08-0

Wikipedia

1,2,3-tribromobenzene

Dates

Modify: 2023-08-15

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